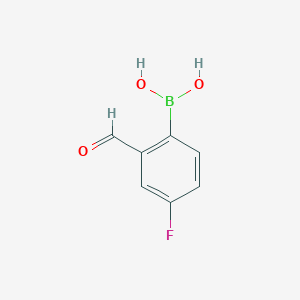

(4-Fluoro-2-formylphenyl)boronic acid

概述

描述

(4-Fluoro-2-formylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a benzene ring substituted with a formyl group and a fluorine atom. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (4-Fluoro-2-formylphenyl)boronic acid typically involves the following steps:

Starting Material: The synthesis begins with 4-bromobenzaldehyde.

Acetalization: The aldehyde group is protected by acetalization using diethoxymethoxyethane and ethanol.

Formation of Grignard Reagent: The protected compound is then converted into a Grignard reagent using magnesium and 1,2-dibromoethane.

Borylation: The Grignard reagent reacts with tri-n-butyl borate to form the boronic ester.

Hydrolysis: The boronic ester is hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of more cost-effective starting materials such as 4-chlorobenzaldehyde and the employment of efficient catalytic systems to improve yield and reduce production costs .

化学反应分析

Chemical Reactions Involving (4-Fluoro-2-formylphenyl)boronic acid

This compound participates in several significant chemical reactions, particularly in cross-coupling reactions and as a building block for more complex molecules.

3.1. Suzuki Coupling Reactions

This compound is widely used in Suzuki coupling reactions, where it acts as a coupling partner with aryl halides to form biaryl compounds. The presence of the boronic acid group facilitates the formation of carbon-carbon bonds in the presence of palladium catalysts.

3.2. Copper-Mediated Fluoroalkylation

In copper-mediated reactions, this compound can undergo fluoroalkylation, where the boronic acid moiety is replaced by perfluorinated alkyl iodides. This reaction occurs under mild conditions and is useful for incorporating fluorinated groups into organic molecules .

3.3. Tautomeric Rearrangement

Research indicates that functionalized phenylboronic acids, including this compound, can undergo tautomeric rearrangements in solution, leading to diverse structural forms such as cyclic oxaboroles. This property may play a role in their reactivity and interaction with biological targets .

Table 2: Key Reactions Involving this compound

| Reaction Type | Description | Catalyst Required |

|---|---|---|

| Suzuki Coupling | Formation of biaryl compounds | Palladium |

| Fluoroalkylation | Replacement with perfluorinated alkyl iodides | Copper |

| Tautomeric Rearrangement | Formation of cyclic oxaboroles | None |

科学研究应用

Synthesis and Mechanochemical Applications

(4-Fluoro-2-formylphenyl)boronic acid has been utilized as a precursor in the synthesis of various boron-containing compounds. For instance, it has been involved in the mechanochemical synthesis of antifungal bis(benzoxaboroles), which are derivatives that exhibit significant activity against fungal strains such as Candida albicans and Aspergillus species. The synthesis often involves reactions with piperazine or other amines to create complex structures that enhance biological activity .

Table 1: Synthesis of Antifungal Compounds Using this compound

| Compound Name | Yield (%) | Biological Activity |

|---|---|---|

| Bis(6-fluorobenzoxaborole) | 59 | Active against multiple strains |

| Bis(5-fluorobenzoxaborole) | 86 | Highly active against Candida |

| Bis(4-fluorobenzoxaborole) | 6 | Limited activity |

Antifungal Activity

The compound has shown potential as a building block for antifungal agents. In studies, derivatives synthesized from this compound have demonstrated varying degrees of efficacy against fungal pathogens. For example, one derivative was noted for its potent antifungal activity at concentrations as low as 10 µg against certain strains . The introduction of specific substituents, such as amines or additional fluorine atoms, can significantly alter the biological activity and selectivity of these compounds.

Drug Development Insights

Recent research has highlighted the potential of this compound in drug development, particularly in creating analogs of existing antifungal drugs like Tavaborole. The structural modifications facilitated by this compound allow researchers to explore new therapeutic avenues while improving efficacy and reducing side effects associated with traditional treatments .

Case Study: Development of Benzoxaboroles

In a notable case study, this compound was utilized to synthesize a series of benzoxaboroles. These compounds were assessed for their Minimum Inhibitory Concentration (MIC) against Candida albicans. The results indicated that while some derivatives were less effective than Tavaborole, they still exhibited promising antifungal properties that warrant further investigation .

作用机制

The mechanism of action of (4-Fluoro-2-formylphenyl)boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form carbon-carbon bonds. Additionally, the compound’s formyl group can undergo various transformations, contributing to its versatility in organic synthesis .

相似化合物的比较

4-Fluorophenylboronic acid: Similar structure but lacks the formyl group, making it less versatile in certain reactions.

2-Formylphenylboronic acid: Similar structure but with the formyl group in a different position, affecting its reactivity and applications.

3-Formylphenylboronic acid: Another isomer with different reactivity due to the position of the formyl group.

Uniqueness: (4-Fluoro-2-formylphenyl)boronic acid is unique due to the presence of both a fluorine atom and a formyl group on the benzene ring. This combination enhances its reactivity and makes it a valuable intermediate in the synthesis of complex organic molecules .

生物活性

(4-Fluoro-2-formylphenyl)boronic acid is an organoboron compound characterized by a boronic acid functional group attached to a benzene ring that features a formyl group and a fluorine atom. Its molecular formula is CHBFO, and it has garnered significant interest in various fields, particularly in organic synthesis and medicinal chemistry.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : CHBFO

- CAS Number : 825644-26-6

The presence of the boronic acid group allows for versatile chemical reactivity, particularly in forming carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions, making it a valuable building block in synthetic organic chemistry .

Enzyme Inhibition Potential

Research indicates that this compound can act as an enzyme inhibitor. The boronic acid moiety is known to interact with the active sites of various enzymes, which suggests its potential utility in drug development . This property is particularly relevant for designing inhibitors targeting specific biological pathways.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of this compound and its derivatives. Notable findings include:

- In vitro Studies : The compound demonstrated moderate antifungal activity against Candida albicans and Aspergillus niger. The Minimum Inhibitory Concentration (MIC) values were notably lower than those of some established antifungal agents .

- Mechanism of Action : The mechanism by which this compound exerts its antimicrobial effects appears to involve interference with bacterial protein synthesis, as indicated by docking studies with bacterial enzymes .

Comparative Biological Activity

A comparative analysis of various boronic acids, including this compound, shows that the presence of fluorine enhances biological activity. For instance, compounds lacking the fluorine substituent exhibited significantly higher MIC values, indicating reduced efficacy .

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| This compound | 31 - 62 | Moderate Antifungal |

| Tavaborole | 865.19 | High |

| Unsubstituted benzoxaborole | >250 | Low |

Case Study 1: Antifungal Activity Assessment

A study assessed the antifungal activity of this compound against various strains. The results indicated that at high concentrations (100 µg), complete inhibition of fungal growth was observed for Candida albicans and Aspergillus niger, with zones of inhibition measuring 8 mm and 5 mm, respectively .

Case Study 2: Structure-Activity Relationship

Another research project focused on synthesizing derivatives of this compound to evaluate their biological activity. The findings suggested that modifications to the boronic framework could lead to enhanced antifungal properties, particularly when fluorine was retained at the para position relative to the boron atom .

常见问题

Q. Basic Synthesis

Q. Q: What are the common synthetic routes for (4-Fluoro-2-formylphenyl)boronic acid, and how do functional groups influence reaction conditions?

A: Synthesis typically involves Suzuki-Miyaura cross-coupling, where a boronic acid precursor reacts with a halogenated aromatic partner. The formyl (-CHO) and fluorine substituents introduce challenges: the formyl group is prone to oxidation, and fluorine’s electron-withdrawing effects may deactivate the aromatic ring, requiring careful selection of catalysts (e.g., Pd-based) and reaction conditions (e.g., inert atmosphere). Protecting groups, such as acetals for the formyl moiety, are often employed to prevent side reactions during boronation .

Q. Advanced Synthesis

Q. Q: How can chemoselectivity challenges be addressed when synthesizing this compound with multiple reactive sites?

A: Sequential functionalization strategies are critical. For example, introducing the fluorine substituent first via electrophilic fluorination, followed by formylation using Vilsmeier-Haack conditions. Boronation is typically performed last to avoid interference with reactive intermediates. Computational modeling (DFT) can predict regioselectivity, while low-temperature reactions minimize unwanted side reactions .

Q. Drug Design

Q. Q: How does the fluorine substituent on the phenyl ring affect the biological activity of boronic acid-based protease inhibitors?

A: Fluorine enhances binding affinity through electrostatic interactions (e.g., dipole-dipole interactions with enzyme active sites) and improves metabolic stability by blocking cytochrome P450-mediated oxidation. In proteasome inhibitors like Bortezomib analogs, fluorinated boronic acids exhibit prolonged half-lives and higher specificity for threonine residues in catalytic pockets .

Q. Binding Studies

Q. Q: What methodologies are used to determine the binding kinetics of this compound with diol-containing biomolecules?

A: Stopped-flow fluorescence spectroscopy is ideal for rapid kinetic measurements (millisecond resolution), monitoring changes in fluorescence upon diol binding. Isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, Kd), while NMR titration assays reveal structural details of the boronate-diol complex. Reported kon values for similar boronic acids with fructose exceed 10<sup>3</sup> M<sup>-1</sup>s<sup>-1</sup>, highlighting rapid equilibration .

Q. Analytical Challenges

Q. Q: What advanced analytical techniques are suitable for detecting trace impurities of this compound in pharmaceutical formulations?

A: LC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides high sensitivity (detection limits <1 ppm) without derivatization. Key parameters include:

- Column : C18 with 0.1% formic acid in mobile phase.

- Ionization : Negative-mode electrospray (ESI-) for boronic acids.

- Validation : Follows ICH guidelines for linearity (R<sup>2</sup> >0.99), accuracy (90-110%), and precision (%RSD <5%) .

Q. Safety Handling

Q. Q: What specific protective measures are recommended when handling this compound in laboratory settings?

A:

- PPE : Nitrile gloves (tested for permeability), full-face respirators with organic vapor cartridges, and Tychem®-class chemical suits.

- Ventilation : Use fume hoods for weighing and synthesis.

- First Aid : Immediate rinsing with water for skin/eye contact; administer oxygen if inhaled .

Q. Structural Analysis

Q. Q: How does the presence of both formyl and boronic acid groups influence the compound's reactivity and stability under physiological conditions?

A: The formyl group participates in Schiff base formation with amines (e.g., lysine residues in proteins), while the boronic acid binds diols (e.g., cell-surface glycans). Stability studies via thermogravimetric analysis (TGA) show decomposition onset at ~150°C, but aqueous solutions may hydrolyze boroxines at pH >9. Co-solvents (e.g., DMSO) stabilize the boronic acid form in vitro .

Q. Biological Evaluation

Q. Q: In anticancer research, what in vitro assays are most appropriate for assessing the efficacy of this compound derivatives?

A:

- Proteasome Inhibition : Fluorogenic substrates (e.g., Suc-LLVY-AMC) quantify 20S proteasome activity.

- Cell Viability : Glioblastoma (U87) or multiple myeloma (RPMI-8226) cell lines treated with IC50 doses, followed by MTT or ATP-luciferase assays.

- Target Engagement : Fluorescence polarization assays using labeled peptidase probes .

属性

IUPAC Name |

(4-fluoro-2-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BFO3/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-4,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWUBOCQWTPCPNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)F)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50648976 | |

| Record name | (4-Fluoro-2-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

825644-26-6 | |

| Record name | (4-Fluoro-2-formylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50648976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-2-formylphenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。